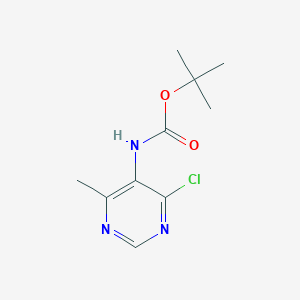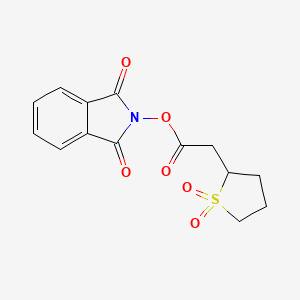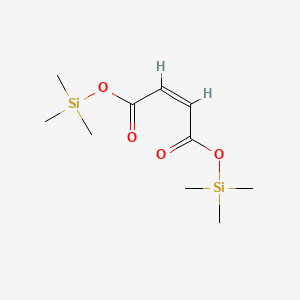
Bis(trimethylsilyl) maleate
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
Bis(trimethylsilyl) maleate is an organosilicon compound with the molecular formula C9H20O4Si2. It is a derivative of maleic acid where both carboxyl groups are esterified with trimethylsilyl groups. This compound is known for its applications in organic synthesis and material science.
Méthodes De Préparation
Synthetic Routes and Reaction Conditions: Bis(trimethylsilyl) maleate can be synthesized through the esterification of maleic acid with trimethylsilyl chloride in the presence of a base such as triethylamine. The reaction typically occurs under anhydrous conditions to prevent hydrolysis of the silyl groups.
Industrial Production Methods: In an industrial setting, the production of this compound involves the use of large-scale reactors where maleic acid and trimethylsilyl chloride are combined under controlled temperatures and pressures. The reaction is monitored to ensure complete conversion and high yield.
Analyse Des Réactions Chimiques
Types of Reactions:
Substitution Reactions: Bis(trimethylsilyl) maleate can undergo nucleophilic substitution reactions where the trimethylsilyl groups are replaced by other nucleophiles.
Hydrolysis: In the presence of water, this compound can hydrolyze to form maleic acid and trimethylsilanol.
Acylation Reactions: It can react with acid chlorides and acyl carbonates to form β-keto acids or methyl ketones.
Common Reagents and Conditions:
Triethylamine: Used as a base in esterification reactions.
Acid Chlorides and Acyl Carbonates: React with this compound to form acylated products.
Water: Causes hydrolysis of the silyl groups.
Major Products:
Maleic Acid: Formed through hydrolysis.
β-Keto Acids and Methyl Ketones: Formed through acylation reactions.
Applications De Recherche Scientifique
Chemistry: Bis(trimethylsilyl) maleate is used as a precursor in the synthesis of various organic compounds. It is particularly useful in the preparation of β-keto acids and methyl ketones.
Biology and Medicine: While specific biological applications are less common, derivatives of this compound can be used in the development of pharmaceuticals and biologically active molecules.
Industry: In the material science industry, this compound is used in the production of thin films through metal-organic chemical vapor deposition (MOCVD). These films are used in semiconductor devices and other electronic applications.
Mécanisme D'action
The mechanism by which bis(trimethylsilyl) maleate exerts its effects is primarily through its ability to undergo various chemical reactions. The trimethylsilyl groups provide stability and protect the maleate moiety during reactions. Upon hydrolysis or substitution, the active maleate component is released, which can then participate in further chemical transformations.
Comparaison Avec Des Composés Similaires
Bis(trimethylsilyl) malonate: Similar in structure but derived from malonic acid.
Trimethylsilyl acetate: An ester of acetic acid with similar silyl protection.
Trimethylsilyl chloride: A common silylating agent used in organic synthesis.
Uniqueness: Bis(trimethylsilyl) maleate is unique due to its dual silyl protection, which allows for selective reactions and stability under various conditions. Its ability to form β-keto acids and methyl ketones through acylation reactions sets it apart from other silyl-protected compounds.
Propriétés
Formule moléculaire |
C10H20O4Si2 |
|---|---|
Poids moléculaire |
260.43 g/mol |
Nom IUPAC |
bis(trimethylsilyl) (Z)-but-2-enedioate |
InChI |
InChI=1S/C10H20O4Si2/c1-15(2,3)13-9(11)7-8-10(12)14-16(4,5)6/h7-8H,1-6H3/b8-7- |
Clé InChI |
OITVFMRNHJZOHF-FPLPWBNLSA-N |
SMILES isomérique |
C[Si](C)(C)OC(=O)/C=C\C(=O)O[Si](C)(C)C |
SMILES canonique |
C[Si](C)(C)OC(=O)C=CC(=O)O[Si](C)(C)C |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


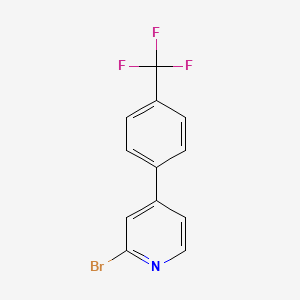
![Pyrrolo[1,2-a]quinoxaline-8-carboxylic acid](/img/structure/B12967445.png)
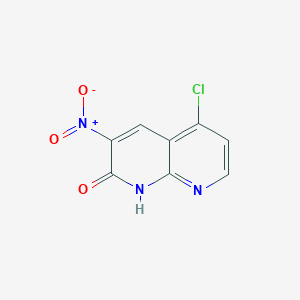
![lambda-Tris[(1S,2S)-1,2-diphenyl-1,2-ethanediamine]cobalt(III) chloride tetrakis[3,5-bis(trifluoromethyl)phenyl]borate](/img/structure/B12967455.png)
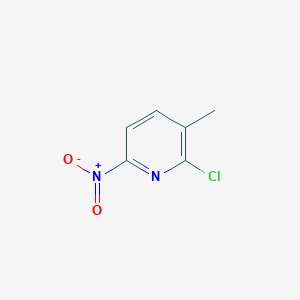
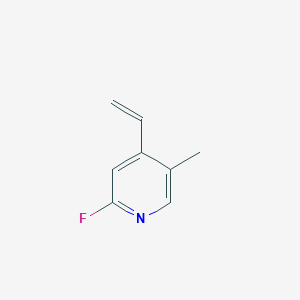
![2,7-Dimethylpyrazolo[1,5-a][1,3,5]triazin-4(1H)-one](/img/structure/B12967482.png)
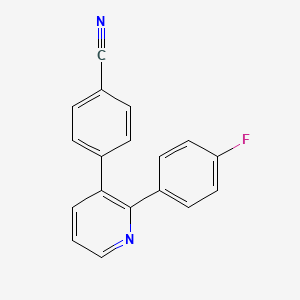
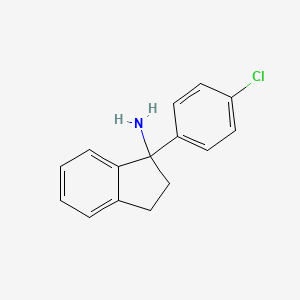

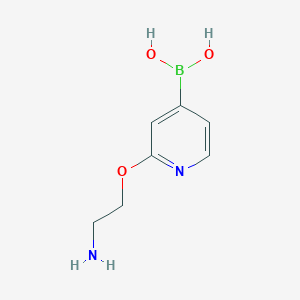
![7-Methyl-5-nitrobenzo[d]thiazole-2-carbonitrile](/img/structure/B12967506.png)
